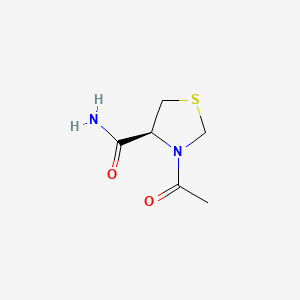
N-Acetyl-(S)-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-(S)-thiazolidine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. The presence of the acetyl group and the carboxamide functionality further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(S)-thiazolidine-4-carboxamide typically involves the reaction of L-cysteine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where L-cysteine and acetic anhydride are reacted under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(S)-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
N-Acetyl-(S)-thiazolidine-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-(S)-thiazolidine-4-carboxamide involves its ability to interact with various molecular targets and pathways. The compound can act as a precursor to cysteine, which is a critical amino acid involved in the synthesis of glutathione, a major antioxidant in the body. By increasing the levels of cysteine and glutathione, this compound helps in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Another acetylated cysteine derivative with similar antioxidant properties.
Thiazolidine-4-carboxylic acid: A related compound without the acetyl group, used in various chemical syntheses.
Uniqueness
N-Acetyl-(S)-thiazolidine-4-carboxamide is unique due to its specific combination of the thiazolidine ring, acetyl group, and carboxamide functionality. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
CAS No. |
62374-64-5 |
|---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
(4S)-3-acetyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H10N2O2S/c1-4(9)8-3-11-2-5(8)6(7)10/h5H,2-3H2,1H3,(H2,7,10)/t5-/m1/s1 |
InChI Key |
KEBHZKLOWXMHOF-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N1CSC[C@@H]1C(=O)N |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















